2,6-dimethoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide
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Overview
Description
The compound “2,6-dimethoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide” is a complex organic molecule. It contains a triazolo[4,3-a]pyridine core, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolo[4,3-a]pyridine core, with various substituents attached. These include a trifluoromethyl group, a dimethoxy group, and a nicotinamide group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a variety of chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its solubility, stability, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis Methodologies
- Efficient Synthesis Techniques : Research has developed efficient synthesis methods for compounds like 2-(2,2-difluoroethoxy)-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) benzenesulfonamide, showcasing advancements in reaction conditions that offer improvements in yield and purification processes (Feifei Wu et al., 2013). These methodologies highlight the importance of optimizing synthesis routes for complex molecules, which could be relevant for producing the compound with enhanced efficiency.
Potential Therapeutic Targets
NAMPT Activation : A study on the optimization of urea-containing derivatives led to the discovery of potent NAMPT activators, which are significant for their role in metabolism and aging due to NAMPT's catalysis of the NAD+ salvage pathway. This research underscores the therapeutic potential of molecules targeting metabolic pathways (Mayuko Akiu et al., 2021).
GLP-1 Secretion Stimulators : The development of compounds based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine cores as scaffolds for GLP-1 secretion stimulation offers insights into novel anti-diabetes drug leads. This research demonstrates the potential of structurally similar compounds in addressing metabolic diseases (A. Mishchuk et al., 2016).
Drug Development and Synthesis
- P2X7 Receptor Antagonists : Studies focusing on the development of P2X7 receptor antagonists for mood disorders utilize complex heterocyclic compounds, indicating the therapeutic relevance of triazolopyridine derivatives in neuropsychiatric treatment (C. Chrovian et al., 2018).
Mechanism of Action
Target of Action
Compounds with a triazole nucleus, such as this one, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets by forming bonds, leading to changes in the biological system.
Biochemical Pathways
Triazole compounds are known to show versatile biological activities . This suggests that the compound may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for triazolothiadiazine and its derivatives , which may provide some insights into the potential pharmacokinetic properties of this compound.
Result of Action
Triazole compounds are known to show versatile biological activities , suggesting that this compound may have various molecular and cellular effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,6-dimethoxy-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O3/c1-26-13-6-4-10(15(21-13)27-2)14(25)20-7-12-23-22-11-5-3-9(8-24(11)12)16(17,18)19/h4,6,9H,3,5,7-8H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIOVHNJOUCIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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